molecular formula C36H38S6 B124346 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene CAS No. 151271-43-1

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene

Cat. No.: B124346
CAS No.: 151271-43-1
M. Wt: 663.1 g/mol
InChI Key: QCMASTUHHXPVGT-UHFFFAOYSA-N
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Description

DH6T is an alkyl substituted oligothiophene that can be used as an organic semiconductor . It has a field mobility of 1 cm²/Vs that makes it a suitable active layered material in electronic and optoelectronic applications .


Molecular Structure Analysis

The molecular structure of DH6T consists of six thiophene rings connected by single bonds, with hexyl side chains attached to the terminal rings . The empirical formula is C36H38S6, and the molecular weight is 663.08 .


Physical And Chemical Properties Analysis

DH6T is a solid with a melting point of 280°C (dec.) (lit.) . It’s soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO energy levels are 5.2 eV and 2.9 eV, respectively . The semiconductor properties are p-type with a mobility of 0.13 cm²/V·s .

Scientific Research Applications

Self-Assembly and Aggregate Formation

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene derivatives have been explored for their self-assembly and aggregate formation capabilities. These compounds form chiral aggregates in polar solvents and in the solid state, demonstrating temperature-dependent aggregation behaviors. The aggregation process is influenced by factors like concentration and temperature, and the compounds show potential for creating chiral, organized structures (Schenning et al., 2002).

Helical Structures

Research into perchlorinated sexithiophene regioisomers has revealed that these compounds can adopt a reliable helical conformation in the solid state. This property is preserved across various substituents, indicating a potential for creating stable helical structures useful in various applications (Marsella et al., 2003).

Optical and Photophysical Properties

Studies on oligothiophenes, including sexithiophene derivatives, have investigated their absorption spectra and photophysical properties. These compounds exhibit a range of photophysical behaviors influenced by environmental and thermal effects, making them suitable for applications in optoelectronics and photonics (Aschi et al., 2012).

Semiconductor and Transistor Applications

Sexithiophene derivatives have been synthesized for applications in semiconductors and transistors. Studies have focused on the π–π* transitions and molecular packing of these compounds, which are crucial for their performance in electronic devices (Sato & Hiroi, 1994).

Film Formation and Organic Electronic Devices

Research has explored the deposition of sexithiophene films using organic molecular beam deposition. These films demonstrate properties dependent on substrate choice, which is vital for their application in organic electronic devices (Botta et al., 1999).

Photovoltaic Applications

Sexithiophene derivatives have been studied for their potential in photovoltaic applications. The interaction of these compounds with other materials and their impact on the photovoltaic response have been a key focus of research (Krebs & Spanggaard, 2005).

Mechanism of Action

Target of Action

5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene, also known as 5 5’‘’‘-DIHEXYL-2 2’, is primarily used as an organic semiconductor . It is an alkyl substituted oligothiophene and its primary targets are organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs) .

Mode of Action

The compound acts as an electron donor in OPV devices . It interacts with its targets by facilitating the movement of electrons, which is crucial for the functioning of OPV devices and OFETs .

Biochemical Pathways

It is known that the compound plays a significant role in the electron transport chain in opv devices and ofets .

Pharmacokinetics

The compound is soluble in chlorobenzene .

Result of Action

The result of the action of 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene is the efficient transport of electrons in OPV devices and OFETs . This electron transport is crucial for the conversion of light into electricity in OPV devices and for the modulation of current in OFETs .

Action Environment

The action, efficacy, and stability of 5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene can be influenced by various environmental factors. For instance, the presence of oxygen and water can potentially degrade the compound and affect its performance . Therefore, it is typically used in environments where it is protected from such factors .

Properties

IUPAC Name

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMASTUHHXPVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569831
Record name 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151271-43-1
Record name 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene impact the performance of organic permeable base transistors (OPBTs)?

A1: The research demonstrates that using this compound as the active material in both the emitter and collector regions of OPBTs can significantly influence their electrical characteristics. Specifically, the study found that introducing a thin interfacial layer between the base and emitter, effectively increasing the barrier height, leads to OPBT behavior that mimics the near-ideal characteristics of metal oxide semiconductor field effect transistors (MOSFETs) []. This suggests that this compound plays a crucial role in enabling desirable transistor performance.

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